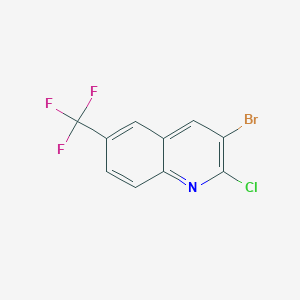

3-Bromo-2-chloro-6-(trifluoromethyl)quinoline

描述

Bonding Analysis

- Quinoline π-system : The conjugated π-electrons across the fused rings delocalize, creating a resonance-stabilized aromatic system.

- Halogen substituents : Bromine and chlorine inductively withdraw electron density via -I effects , polarizing the C-Br and C-Cl bonds (bond lengths: ~1.90 Å and ~1.73 Å, respectively).

- Trifluoromethyl group : The -CF₃ moiety exerts a strong -I effect and negligible resonance donation, further electron-deficient the quinoline ring.

Frontier Molecular Orbitals

Density functional theory (DFT) simulations on analogous compounds reveal:

- Highest Occupied Molecular Orbital (HOMO) : Localized on the quinoline π-system and bromine lone pairs.

- Lowest Unoccupied Molecular Orbital (LUMO) : Concentrated on the pyridine nitrogen and trifluoromethyl group, facilitating electrophilic attack.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Quinoline ring, Br lone pairs |

| LUMO | -1.8 | Pyridine N, -CF₃ |

This electronic profile underpins the compound’s reactivity in cross-coupling reactions and its utility as a synthetic intermediate.

属性

IUPAC Name |

3-bromo-2-chloro-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-7-4-5-3-6(10(13,14)15)1-2-8(5)16-9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDZUSIGUUZZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Example Procedure:

- Bromination of 2-chloroquinoline derivatives using NBS in the presence of radical initiators (e.g., AIBN) in solvents like carbon tetrachloride or acetonitrile at elevated temperatures (around 70°C) yields the 3-bromo-2-chloroquinoline intermediates.

Notes:

- Regioselectivity is achieved by controlling reaction conditions and the electronic nature of the quinoline ring.

- Microwave-assisted halogenation can improve yields and reaction times.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl boronic acids, often catalyzed by palladium complexes.

Example Procedure:

- Suzuki-Miyaura coupling of a halogenated quinoline with trifluoromethyl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) in polar solvents such as DMF or DMSO under inert atmosphere.

Notes:

- Microwave irradiation can significantly enhance the efficiency of trifluoromethylation reactions.

- The choice of catalyst and solvent critically influences regioselectivity and yield.

Cyclization and Final Functionalization

In some approaches, cyclization of suitable precursors, such as N-aryl derivatives or azides, under acid catalysis or microwave conditions, leads to the quinoline core with the desired halogen and trifluoromethyl substitutions.

Research Findings:

- Regioselective synthesis via formal [4 + 2]-cycloaddition between N-aryliminium ions and alkynes has been demonstrated, providing access to quinoline derivatives with high regioselectivity and yields (up to 80%).

Data Tables Summarizing Preparation Methods

Notes on Optimization and Challenges

- Reaction Optimization: Catalyst choice, solvent polarity, temperature, and microwave assistance are crucial for maximizing yield and regioselectivity.

- Purification: Column chromatography and recrystallization are standard for isolating pure intermediates.

- Scale-up: Challenges include controlling halogenation selectivity and managing side reactions, which can be mitigated by precise reaction control and purification protocols.

化学反应分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Halogenating Agents: Such as bromine and chlorine for halogenation reactions.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Oxidizing and Reducing Agents: Various agents can be used depending on the desired reaction.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of complex organic molecules.

科学研究应用

Medicinal Chemistry

3-Bromo-2-chloro-6-(trifluoromethyl)quinoline has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. The compound has shown a minimum inhibitory concentration (MIC) of 0.922 µM against this bacterium, suggesting potent antimicrobial properties.

- Antiviral and Anticancer Properties : Studies have highlighted the role of similar quinoline compounds in inhibiting viral replication and cancer cell growth through mechanisms involving enzyme inhibition and modulation of cellular pathways.

Agrochemicals

In the agrochemical sector, this compound is explored for its use in developing pesticides and herbicides. Its ability to interact with biological systems makes it effective in agricultural formulations aimed at pest control.

Biological Mechanism of Action

The biological activity of this compound is primarily attributed to its structural features:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.

- Halogen Bonds : The presence of bromine and chlorine allows for specific interactions with biological molecules, influencing enzyme activities and receptor functions.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components. Modifications to the trifluoromethyl group can significantly impact potency and solubility. For instance, substituents that enhance lipophilicity tend to retain moderate antimicrobial activity, while polar groups may reduce efficacy.

| Compound | MIC (µM) | Notes |

|---|---|---|

| This compound | 0.922 | Effective against Mycobacterium tuberculosis |

| Trifluoromethyl-substituted analogs | Varies | Potency often decreases with polar substitutions |

作用机制

The mechanism of action of 3-Bromo-2-chloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The bromine and chlorine atoms can form halogen bonds with biological molecules, further influencing the compound’s biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Crystallographic and Physicochemical Properties

- Crystal Packing: The target compound’s analogs exhibit planar quinoline rings (RMSD = 0.011 Å) with intermolecular interactions such as C–H⋯Br hydrogen bonds and π-π stacking (inter-centroid distance: 3.608 Å) .

- Solubility : Trifluoromethyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .

生物活性

3-Bromo-2-chloro-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound features a unique substitution pattern that enhances its potential as a pharmaceutical agent. The presence of bromine, chlorine, and a trifluoromethyl group contributes to its distinct chemical properties and biological interactions.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial activities. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, fungi, and parasites. For example, quinoline-based compounds have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating potent inhibitory effects at low concentrations (MIC values) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microorganisms. The trifluoromethyl group increases the lipophilicity of the compound, facilitating cell membrane penetration. Once inside the cell, it can modulate enzyme activities and receptor functions, leading to antimicrobial effects .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components. Studies have shown that modifications to the trifluoromethyl group can significantly impact potency and solubility. For instance, substituents that enhance lipophilicity tend to retain moderate antimicrobial activity, while polar groups reduce efficacy .

| Compound | MIC (µM) | Notes |

|---|---|---|

| This compound | 0.922 | Effective against Mycobacterium tuberculosis |

| Trifluoromethyl-substituted analogs | Varies | Potency often decreases with polar substitutions |

Case Studies and Research Findings

- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of various quinoline derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis H37Rv and exhibited promising results, although some analogs showed better potency .

- In Vivo Efficacy : In a BALB/c mouse model infected with Mtb, the compound was administered at doses of 100 and 200 mg/kg. While it demonstrated tolerability, it did not show significant efficacy compared to standard treatments like rifampin and ethambutol . This highlights the need for further optimization of the compound's structure to enhance its therapeutic potential.

- Comparative Analysis : When compared to other quinoline derivatives, this compound's unique substitution pattern allows for specific interactions with biological targets, making it a valuable candidate in drug discovery .

常见问题

Q. What are the common synthetic routes for 3-Bromo-2-chloro-6-(trifluoromethyl)quinoline?

Answer: A multi-step approach is typically employed:

- Step 1: Start with a quinoline scaffold functionalized at the 6-position (e.g., 6-trifluoromethylquinoline).

- Step 2: Introduce bromine at the 3-position via electrophilic substitution using brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids).

- Step 3: Chlorinate the 2-position using POCl₃ under reflux conditions, a method validated in analogous quinoline syntheses .

- Step 4: Purify intermediates via column chromatography (silica gel, hexane/EtOAc) and confirm regioselectivity using NMR and X-ray crystallography .

Key challenges: Competing halogenation reactions require precise temperature control and reagent stoichiometry.

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR (¹H/¹³C/¹⁹F): Assign signals based on substituent electronegativity (e.g., downfield shifts for CF₃ and halogens) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 308.96 for C₁₀H₄BrClF₃N) .

- X-ray Crystallography: Use SHELX or WinGX to resolve crystal packing and confirm halogen positions .

Q. What safety protocols are critical during synthesis?

Answer:

- PPE: Wear nitrile gloves, goggles, and a lab coat.

- Ventilation: Use fume hoods for bromination/chlorination steps due to toxic gas release (e.g., HBr, Cl₂) .

- Waste Disposal: Collect halogenated waste separately and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize synthesis pathways?

Answer:

- Reaction Modeling: Use hybrid functionals (e.g., B3LYP) to calculate activation energies for halogenation steps, identifying optimal regioselectivity .

- Transition-State Analysis: Predict intermediates in POCl₃-mediated chlorination to avoid side reactions (e.g., over-chlorination) .

- Validation: Compare computed NMR chemical shifts with experimental data to refine computational models .

Q. How to resolve contradictions in crystallographic data for halogenated quinolines?

Answer:

- Software Tools: Refine structures using SHELXL (for anisotropic displacement parameters) and OLEX2 (for disorder modeling) .

- Data Cross-Check: Compare X-ray results with DFT-optimized geometries to resolve ambiguities in halogen positions .

- Example: In cases of overlapping Br/Cl electron densities, use occupancy refinement and bond-length constraints .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution?

Answer:

- Electronic Effects: The trifluoromethyl group at C6 is electron-withdrawing, directing electrophiles to C3 (meta-directing). Chlorine at C2 further deactivates the ring, favoring bromination at C3 over C4 .

- Steric Effects: Bulky substituents (e.g., CF₃) hinder electrophilic attack at adjacent positions, confirmed via Hammett studies .

Q. How to analyze halogen exchange reactions in this compound?

Answer:

- Kinetic Studies: Monitor reactions (e.g., Br → I exchange) using ¹⁹F NMR to track real-time substitution rates.

- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d₆) to trace protonation effects during halogen displacement .

- Computational Support: Map potential energy surfaces for halogen migration using M06-2X/def2-TZVP calculations .

Q. What strategies improve yield in multi-halogenated quinoline synthesis?

Answer:

-

Sequential Halogenation: Prioritize bromination before chlorination to avoid steric hindrance .

-

Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12h to 2h for POCl₃-mediated chlorination) while maintaining >80% yield .

-

Workflow Example:

Step Reagents Conditions Yield (%) Bromination NBS, AIBN 80°C, 4h 75 Chlorination POCl₃, DMF 110°C, 6h 68

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。